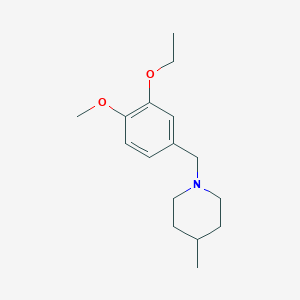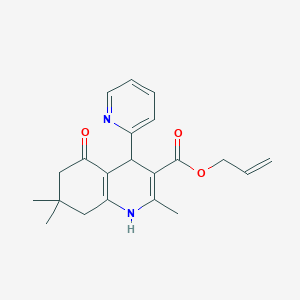![molecular formula C19H24N2O8S2 B4979215 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate, also known as PBT2, is a small molecule drug that has shown promising results in scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which play a role in the formation of toxic protein aggregates in various neurodegenerative diseases. 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to bind to these metal ions and prevent their interaction with the toxic proteins, thereby reducing their aggregation and toxicity.
Biochemical and Physiological Effects:
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce the levels of toxic protein aggregates, such as beta-amyloid and huntingtin protein, in the brain. It has also been shown to improve cognitive and motor function in animal models of Alzheimer's and Huntington's disease, respectively. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly and potentially improve therapeutic outcomes. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have low toxicity and good tolerability in animal models, which makes it a promising candidate for clinical trials. However, one of the limitations of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Future Directions
There are several future directions for research on 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate. One potential area of exploration is its potential use in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate and to optimize its dosing and administration for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in humans and to determine its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylpiperidine, followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in its pure form.
Scientific Research Applications
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of toxic beta-amyloid plaques in the brain and improve cognitive function in animal models. In Huntington's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the accumulation of toxic huntingtin protein aggregates in the brain and improve motor function in animal models. In prion diseases, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of abnormal prion protein and improve survival in animal models.
properties
IUPAC Name |
oxalic acid;2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2.2C2H2O4/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFEBKYLRSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)


![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)

![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)
![1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4979204.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)

